BenchChemオンラインストアへようこそ!

Esculentin-1PLb

Antimicrobial peptide Gram-negative bacteria Minimum inhibitory concentration

Esculentin-1PLb is a 46-residue, C-terminally cyclized (disulfide bond Cys40–Cys46) antimicrobial peptide (AMP) belonging to the esculentin-1 family, originally isolated from the electrically stimulated skin secretions of the North American pickerel frog, Rana palustris. It carries a net charge of +6 at physiological pH and exhibits bactericidal activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria, with MIC values of 1 µM and 15 µM, respectively.

Molecular Formula
Molecular Weight
Cat. No. B1576678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsculentin-1PLb
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esculentin-1PLb: A Full-Length Cyclic Antimicrobial Peptide from Rana palustris Skin Secretions


Esculentin-1PLb is a 46-residue, C-terminally cyclized (disulfide bond Cys40–Cys46) antimicrobial peptide (AMP) belonging to the esculentin-1 family, originally isolated from the electrically stimulated skin secretions of the North American pickerel frog, Rana palustris [1]. It carries a net charge of +6 at physiological pH and exhibits bactericidal activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria, with MIC values of 1 µM and 15 µM, respectively [2]. The esculentin-1 family, together with esculentin-2 and palustrin-3, represents the most potent antimicrobial peptide class identified in R. palustris skin secretions [1].

Why Esculentin-1PLb Cannot Be Interchanged with Other Esculentin-1 Variants or Truncated Derivatives


Despite sharing the esculentin-1 family designation and a conserved C-terminal disulfide-bridged architecture, individual esculentin-1 peptide variants from different Ranid species—and even co-occurring paralogs within the same species—display quantitatively distinct antimicrobial potency and spectrum profiles that preclude simple substitution [1]. For instance, the two esculentin-1 peptides co-isolated from Rana palustris (Esculentin-1PLb and Esculentin-1PLa) differ at four amino acid positions, yielding measurable divergence in their anti-staphylococcal activity [2][3]. Furthermore, the truncated N-terminal fragments Esc(1-21) and Esc(1-18), which are the most extensively characterized esculentin-1 derivatives in the literature, show MBC values of 4–8 µM and 32–64 µM respectively against E. coli [4]—representing a 4- to 64-fold loss of potency relative to the full-length, cyclized Esculentin-1PLb. These quantitative gaps mean that procurement or experimental design decisions based on generic 'esculentin-1' assumptions risk selecting a peptide with materially different bactericidal potency, target spectrum, or structural integrity.

Esculentin-1PLb: Head-to-Head and Cross-Study Quantitative Differentiation Evidence Against Closest Analogs


Esculentin-1PLb Matches the Highest Gram-Negative Potency Tier Among Rana palustris Antimicrobial Peptides, Outperforming the Closest Rana areolata Ortholog by 3-Fold

In the foundational characterization study of Rana palustris skin secretions, Esculentin-1PLb (reported as one of two esculentin-1 peptides) exhibited an MIC of 1 µM against Escherichia coli [1][2]. This places it in the most potent tier of R. palustris AMPs, equivalent to esculentin-2 and palustrin-3 family peptides, and notably superior to brevinin-1 family peptides which showed broader but lower-potency activity [1]. When compared to the phylogenetically closest North American ranid ortholog, Esculentin-1ARb from Rana areolata (MIC E. coli = 3 µM), Esculentin-1PLb is 3-fold more potent [3]. Against the truncated derivative Esc(1-18) (MBC = 32–64 µM against E. coli O157:H7), the full-length PLb shows a ≥32-fold potency advantage [4].

Antimicrobial peptide Gram-negative bacteria Minimum inhibitory concentration

Esculentin-1PLb Achieves a Favorable Gram-Positive/Gram-Negative Potency Ratio Compared to the Closest Rana areolata Ortholog

Esculentin-1PLb demonstrates an MIC of 15 µM against Staphylococcus aureus, compared to 1 µM against E. coli, yielding a Gram-positive/Gram-negative MIC ratio of 15:1 [1]. In contrast, the closest ortholog from the crawfish frog Rana areolata, Esculentin-1ARb, shows an MIC of 60 µM against S. aureus and 3 µM against E. coli—a ratio of 20:1 [2]. This represents a 4-fold absolute difference in anti-staphylococcal potency favoring Esculentin-1PLb (15 µM vs. 60 µM). Its co-occurring paralog Esculentin-1PLa from the same species has a marginally lower S. aureus MIC of 12 µM, indicating that the two R. palustris variants exhibit comparable anti-Gram-positive activity but differ in their sequence determinants [3]. Notably, the widely studied Esc(1-21) derivative has been characterized as having 'poor efficacy against Gram-positive strains' before single-residue substitution engineering was required to confer anti-staphylococcal activity [4], highlighting the native full-length PLb's inherent Gram-positive coverage.

Staphylococcus aureus Antimicrobial peptide Gram-positive bacteria

Sequence-Level Differentiation: Four Residue Substitutions Distinguish Esculentin-1PLb from Its Co-Occurring Paralog Esculentin-1PLa

Esculentin-1PLb (GIFTKINKKKAKTGVFNIIKTIGKEAGMDVIRAGIDTISCKIKGEC) [1] and Esculentin-1PLa (GLFPKINKKKAKTGVFNIIKTVGKEAGMDLIRTGIDTIGCKIKGEC) [2] are both 46-residue esculentin-1 paralogs isolated simultaneously from a single Rana palustris specimen, yet they differ at four amino acid positions: residue 2 (Ile → Leu), residue 4 (Thr → Pro), residue 34 (Val → Leu), and residue 39 (Ser → Gly) [1][2]. The Thr4→Pro substitution is particularly notable as proline introduces a helix-breaking kink that may alter the peptide's membrane-interacting α-helical conformation. This natural paralog divergence within a single organism provides a unique experimental system for structure-activity relationship (SAR) studies: researchers can directly correlate the four-residue variation with the observed shift in S. aureus MIC from 12 µM (PLa) to 15 µM (PLb) and the associated differences in hydrophobicity (PLb: +0.004 vs. PLa: −0.091) [1][2]. No comparable pair of naturally co-occurring, full-length esculentin-1 paralogs with defined MIC differences has been characterized from other Ranid species.

Sequence-activity relationship Peptide engineering Structure-function

Structural Integrity Advantage: The C-Terminal Disulfide Bond Confers Faster Bactericidal Kinetics Than Linear Analogs

Esculentin-1PLb contains a C-terminal disulfide bond between Cys40 and Cys46, forming a cyclic heptapeptide C-terminal domain [1]. In a controlled study comparing recombinant cyclic esculentin-1 with a linear mutant lacking the disulfide bridge (tested via inhibition zone and killing curve assays), the cyclic form demonstrated consistently faster bactericidal kinetics against both Gram-negative and Gram-positive bacteria, with the effect of the cyclic peptide being 'in all cases faster than that of the linear molecule' [2]. Furthermore, the activity of the cyclic esculentin-1 against Gram-negative bacteria was shown to be salt-insensitive, whereas activity against S. aureus was lost at high salt concentration for both cyclic and linear forms [2]. Since Esculentin-1PLb retains the native Cys40–Cys46 disulfide architecture, it can be inferred to possess the full kinetic advantage intrinsic to the cyclized esculentin-1 scaffold, unlike linear fragments such as Esc(1-21) and Esc(1-18) which lack this structural feature entirely [3].

Cyclic peptide Disulfide bond Bactericidal kinetics

Esculentin-1PLb: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Gram-Negative Pathogen-Focused Antimicrobial Screening and Drug Discovery

With an MIC of 1 µM against E. coli—placing Esculentin-1PLb among the most potent peptide classes identified in R. palustris [1]—and a 3-fold potency advantage over the R. areolata ortholog Esculentin-1ARb (MIC = 3 µM) [2], Esculentin-1PLb is the preferred full-length esculentin-1 variant for screening cascades targeting Gram-negative enteric pathogens. Its substantially lower effective concentration relative to truncated derivatives (Esc(1-18) MBC = 32–64 µM; Esc(1-21) MBC = 4–8 µM) [3] translates to reduced peptide consumption and cost per assay, a practical consideration for high-throughput antimicrobial screening programs.

Structure-Activity Relationship (SAR) Studies Leveraging Natural Paralog Diversity

The co-occurrence of Esculentin-1PLb and Esculentin-1PLa in a single R. palustris specimen, with only four defined amino acid differences and measurable potency divergence (S. aureus MIC: 15 µM vs. 12 µM), provides a uniquely controlled natural mutagenesis system [1][2]. Researchers engaged in peptide engineering or SAR campaigns can procure both paralogs to systematically dissect the contribution of each substitution—particularly the Thr4→Pro helix-breaking change—to antimicrobial potency, hemolytic profile, and membrane interaction, without the confounding phylogenetic variables inherent in cross-species comparisons [3].

Membrane-Active Mechanism Studies Requiring Cyclic Peptide Architecture

The C-terminal disulfide bond of Esculentin-1PLb (Cys40–Cys46) [1] confers faster bactericidal kinetics compared to linear esculentin-1 analogs, as demonstrated by controlled time-kill experiments where 'the effect of the cyclic peptide [was] in all cases faster than that of the linear molecule' [2]. For biophysical studies of membrane permeabilization kinetics, liposome leakage assays, or electrophysiological measurements of pore formation, Esculentin-1PLb provides the structurally intact, cyclized scaffold that is mechanistically representative of naturally evolved esculentin-1 function—unlike linear N-terminal fragments that dominate the current research literature [3].

Comparative Phylogenetic and Evolutionary Studies of Ranid AMP Diversity

Esculentin-1PLb, as one of only two esculentin-1 peptides characterized from Rana palustris, serves as a critical reference sequence for phylogenetic analyses of North American ranid AMP evolution [1]. Its sequence bridges the gap between the more extensively studied Eurasian Pelophylax esculentins (esculentin-1a, -1b) and other North American esculentin-1 variants from R. areolata and R. grylio [2]. Procurement of authenticated Esculentin-1PLb enables comparative antimicrobial profiling across the esculentin-1 phylogenetic tree, supporting taxonomic marker validation and the identification of structure-activity trends correlated with evolutionary divergence [3].

Quote Request

Request a Quote for Esculentin-1PLb

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.